6-Oxa-bicyclo[3.2.1]octan-7-one
Description
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
(1R,5S)-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H10O2/c8-7-5-2-1-3-6(4-5)9-7/h5-6H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
KKVBULDFFNFYHJ-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)OC2=O |
Canonical SMILES |
C1CC2CC(C1)OC2=O |
Origin of Product |
United States |
Preparation Methods
Table 1: Key Bromolactonization Methods
2.2. Mechanistic Considerations
The bromolactonization proceeds via electrophilic addition of the brominating agent to the alkene, followed by intramolecular nucleophilic attack of the carboxylate to form the lactone ring. The choice of base (e.g., calcium oxide or calcium hydroxide) serves to neutralize the acid byproducts and facilitate cyclization.
Optimization and Industrial Scale Methods
3.1. Modern Industrial Process
Recent patents describe an optimized, industrially scalable process for this compound synthesis. This method uses (1S)-cyclohex-3-ene-1-carboxylic acid, N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin as the brominating agent, and a mild inorganic base (calcium oxide or calcium hydroxide). The reaction is performed in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether, often at room temperature or slightly elevated temperatures.
Advantages include:
- High yield (up to 85%)
- High purity of product
- Amenable to continuous flow and large-scale production
- Avoids hazardous elemental bromine
3.2. Comparison of Methodologies
| Method | Yield | Purity | Scalability | Environmental Impact | Notes |
|---|---|---|---|---|---|
| Elemental bromine | Low | Poor | Limited | High | Hazardous, low atom economy |
| N-bromosuccinimide | High | High | Excellent | Moderate | Preferred for industry |
| 1,3-dibromo-5,5-dimethylhydantoin | High | High | Excellent | Moderate | Alternative to NBS |
| Lead(IV) acetate/ZnBr₂ | Moderate | Moderate | Poor | High | Toxic reagents, less favored |
| TMSBr/DMSO/amine | Low | High (cis) | Limited | Moderate | Stereoselective, but low yield |
Representative Experimental Procedure
Example: N-Bromosuccinimide Method (Industrial Scale)
- Dissolve (1S)-cyclohex-3-ene-1-carboxylic acid in dichloromethane.
- Add calcium oxide or calcium hydroxide as a base.
- Add N-bromosuccinimide slowly at room temperature under stirring.
- Stir for several hours, monitoring the reaction by TLC or HPLC.
- Upon completion, filter to remove solids and extract the organic layer.
- Wash, dry, and concentrate to yield crude this compound.
- Purify by recrystallization or chromatography as needed.
Research Findings and Trends
- The use of N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin with a mild inorganic base is now the gold standard for both laboratory and industrial synthesis.
- Continuous flow reactors and automation are increasingly applied to improve safety, reproducibility, and throughput.
- Earlier methods using elemental bromine or toxic metals are largely obsolete due to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
6-oxabicyclo[3.2.1]octan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the lactone to its corresponding alcohols.
Substitution: The lactone ring can be opened and substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide is commonly used for allylic oxidation.
Reduction: Lithium aluminium hydride is used for reducing the lactone to amino alcohols.
Substitution: Amines are used to open the lactone ring and form amides.
Major Products
Oxidation: Bicyclic ketones and carboxylic acids.
Reduction: Amino alcohols.
Substitution: Amides.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
6-Oxa-bicyclo[3.2.1]octan-7-one serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable in the preparation of various bicyclic compounds and derivatives that are essential in medicinal chemistry and material science.
Types of Reactions
The compound undergoes several chemical reactions, including:
- Oxidation : Can be oxidized using reagents like manganese dioxide to yield bicyclic ketones.
- Reduction : Reduction with lithium aluminium hydride can produce amino alcohols.
- Substitution : The lactone ring can be opened with amines to form amides, which can then be further modified.
| Reaction Type | Reagents Used | Major Products |
|---|---|---|
| Oxidation | Manganese dioxide | Bicyclic ketones |
| Reduction | Lithium aluminium hydride | Amino alcohols |
| Substitution | Amines | Amides |
Biological Applications
Potential Biological Activities
Research indicates that this compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. Its interactions with biomolecules may influence enzyme activities and receptor modulation.
Case Studies
- Bowers et al., 2024 : Investigated the compound's role in modulating enzyme activities, revealing its potential as a therapeutic agent.
- Smith et al., 2023 : Explored the compound's interactions with specific receptors, demonstrating its ability to influence metabolic pathways.
Medicinal Applications
Drug Synthesis
The compound is explored for its potential therapeutic properties, acting as an intermediate in the synthesis of bioactive compounds. Its unique structure allows it to fit into specific binding sites, providing insights into drug design and development.
Therapeutic Properties
Research has shown that derivatives of this compound may possess anti-inflammatory and analgesic properties, making them suitable candidates for further pharmacological studies.
Industrial Applications
Material Science
In industry, this compound is utilized in producing materials with specific properties, such as polymers and resins. Its unique chemical structure contributes to the development of novel materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 6-oxabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets. For instance, in the synthesis of edoxaban, the compound acts as an intermediate that inhibits activated blood coagulation factor X (FXa), thereby preventing thrombotic diseases . The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The bicyclic framework of 6-Oxa-bicyclo[3.2.1]octan-7-one allows for diverse modifications, leading to structurally related compounds with distinct properties and applications. Below is a comparative analysis:
Structural Analogs with Additional Heteroatoms
Key Insight : The introduction of nitrogen (azabicyclo derivatives) shifts applications toward pharmacology , while oxygen-rich analogs (dioxabicyclo) are prioritized in polymer chemistry .
Substituent-Modified Derivatives
Key Insight : Substituents like halogens (bromine) or methyl groups tailor reactivity for pharmaceutical intermediates, while hydroxyl/methylene groups enable biological activity .
Crystallographic and Conformational Differences
X-ray studies reveal that substituents significantly impact molecular conformation and crystal packing:
- This compound derivatives with bromine (e.g., 4-bromo-substituted) adopt distorted chair conformations, facilitating interactions in enzyme-binding pockets .
- Karahana lactone (8,8-dimethyl derivative) exhibits a twisted-boat conformation due to steric effects from methyl groups, altering its solubility and volatility .
- Diazabicyclo analogs (e.g., 1,6-diazabicyclo) display planar lactam rings, enhancing stability against β-lactamase enzymes .
Q & A
Q. How can I synthesize 6-Oxa-bicyclo[3.2.1]octan-7-one with high enantiomeric purity?
Methodology :
- Step 1 : Start with bicyclic precursors such as 6-azabicyclo[3.2.0]heptan-7-one derivatives. Use enantioselective catalytic methods (e.g., asymmetric hydrogenation) to control stereochemistry .
- Step 2 : Optimize reaction conditions (solvent, temperature, catalyst loading) to minimize side products like oxo derivatives formed via oxidation .
- Step 3 : Validate purity via HPLC with chiral columns or polarimetry. Cross-reference IR spectral data (e.g., carbonyl stretch at ~1750 cm⁻¹) to confirm structural integrity .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodology :
- IR Spectroscopy : Identify key functional groups (e.g., ketone at 7-position) using transmission or ATR modes. Compare with historical data (e.g., digitized NIST spectra for related bicyclic ketones) .
- NMR : Use ¹³C NMR to resolve bridgehead carbons and confirm bicyclic geometry. ¹H NMR coupling constants can reveal ring strain and substituent orientation .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₇H₁₀O₂) and detects fragmentation patterns unique to bicyclic systems .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?
Methodology :
- Step 1 : Model the compound’s electronic structure using Gaussian or ORCA software. Calculate Fukui indices to identify nucleophilic/electrophilic sites .
- Step 2 : Simulate reaction pathways (e.g., acid-catalyzed hydrolysis) to predict regioselectivity. Compare activation energies for different mechanistic routes .
- Step 3 : Validate predictions experimentally via kinetic studies (e.g., monitoring pH-dependent degradation using LC-MS) .
Q. How should researchers address contradictions in reported synthetic yields for derivatives of this compound?
Methodology :
- Step 1 : Conduct a systematic literature review to identify variables affecting yield (e.g., solvent polarity, catalyst type) .
- Step 2 : Design a fractional factorial experiment to isolate critical factors. Use ANOVA to analyze interactions between variables .
- Step 3 : Replicate key studies under controlled conditions, documenting deviations (e.g., moisture sensitivity of intermediates) .
Q. What strategies optimize the stability of this compound in aqueous solutions for biological assays?
Methodology :
- Step 1 : Perform stability studies under varying pH (2–12) and temperatures (4–37°C). Monitor degradation via UV-Vis or NMR .
- Step 2 : Introduce stabilizing agents (e.g., cyclodextrins for encapsulation) or modify the compound’s solubility via salt formation .
- Step 3 : Validate stability using accelerated aging tests and Arrhenius modeling to predict shelf life .
Methodological & Data Analysis Questions
Q. How to design a robust experimental protocol for studying the compound’s bioactivity without commercial assays?
Methodology :
- Step 1 : Use in-silico docking (AutoDock Vina) to prioritize biological targets (e.g., enzymes with hydrophobic active sites) .
- Step 2 : Develop custom cell-based assays (e.g., reporter gene systems) to measure target modulation. Include controls for off-target effects .
- Step 3 : Apply statistical rigor: calculate IC₅₀ values using nonlinear regression and report confidence intervals .
Q. What statistical approaches resolve discrepancies in spectral data interpretations for this compound?
Methodology :
- Step 1 : Cross-validate spectra across multiple instruments (e.g., compare FTIR from grating vs. ATR spectrometers) .
- Step 2 : Use principal component analysis (PCA) to cluster spectral outliers and identify systematic errors .
- Step 3 : Consult crystallographic data (if available) to resolve ambiguities in NMR assignments .
Best Practices in Academic Writing & Reproducibility
Q. How to ensure reproducibility when reporting synthetic procedures for derivatives?
Guidelines :
How to formulate hypothesis-driven research questions about this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
